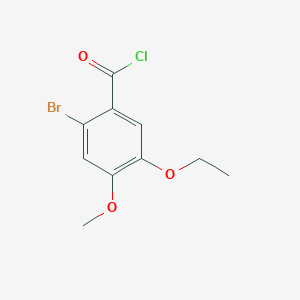

2-Bromo-5-ethoxy-4-methoxybenzoyl chloride

Descripción

Acyl chlorides are carboxylic acid derivatives where the hydroxyl group is replaced by a chlorine atom. This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering acyl chlorides highly reactive towards a wide range of nucleophiles. This heightened reactivity is central to their extensive use in organic synthesis for the formation of esters, amides, and ketones, and for effecting Friedel-Crafts acylation reactions.

Benzoyl chlorides, as a subset of acyl chlorides, are pivotal reagents for introducing the benzoyl group into molecules. Their general synthetic utility is demonstrated through several key transformations:

Acylation of Alcohols and Phenols: Benzoyl chlorides react readily with alcohols and phenols to form benzoate (B1203000) esters. This reaction, often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, is a fundamental method for protecting hydroxyl groups or for synthesizing ester-containing target molecules.

Acylation of Amines: The reaction with primary and secondary amines yields benzamides. This is a robust and widely used method for the formation of amide bonds, which are prevalent in pharmaceuticals and other biologically active compounds.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride, benzoyl chlorides can acylate aromatic compounds to produce benzophenones and related diaryl ketones. This carbon-carbon bond-forming reaction is a powerful tool for the synthesis of more complex aromatic systems.

Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds react with benzoyl chlorides to form ketones or tertiary alcohols, depending on the stoichiometry and reaction conditions.

The reactivity of the benzoyl chloride can be influenced by the nature of the substituents on the benzene (B151609) ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, thus increasing the rate of nucleophilic attack. Conversely, electron-donating groups decrease this reactivity.

The introduction of halogen and alkoxy substituents onto the benzoyl chloride ring significantly expands their utility as synthetic intermediates. These substituents serve several purposes:

Modulation of Reactivity: As mentioned, the electronic nature of the substituents can fine-tune the reactivity of the acyl chloride functional group.

Positional Control in Subsequent Reactions: The substituents act as directing groups in subsequent electrophilic aromatic substitution reactions, allowing for regioselective functionalization of the benzene ring.

Introduction of Further Functionality: Halogen atoms, particularly bromine and iodine, can be readily converted into other functional groups through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the elaboration of the molecular scaffold. Alkoxy groups can also be cleaved to reveal phenols, providing another point for modification.

Steric Influence: Bulky substituents can influence the stereochemical outcome of reactions at the acyl chloride moiety or at other positions on the ring.

This multi-functional nature makes halogenated and alkoxy-substituted benzoyl chlorides valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials.

While extensive research has been conducted on a wide array of substituted benzoyl chlorides, specific scholarly focus on 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride is not widely documented in publicly available literature. However, its structure suggests significant potential as a synthetic building block. The presence of the reactive acyl chloride group, combined with a bromine atom suitable for cross-coupling reactions and two distinct alkoxy groups, makes it a highly functionalized intermediate.

The synthesis of this compound would typically proceed from its corresponding carboxylic acid, 2-bromo-5-ethoxy-4-methoxybenzoic acid. The conversion of a benzoic acid to a benzoyl chloride is a standard transformation, often achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, the synthesis of the similar 5-bromo-2-chlorobenzoyl chloride is achieved by refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride in the presence of a catalytic amount of DMF. google.com

The utility of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride can be inferred from the reactivity of its constituent functional groups. The acyl chloride would allow for the straightforward synthesis of a variety of esters and amides. The bromo substituent at the 2-position could then be used to introduce further complexity via cross-coupling, and the differential reactivity of the methoxy (B1213986) and ethoxy groups could potentially be exploited in more advanced synthetic schemes. Its structural similarity to intermediates used in the synthesis of complex molecules, such as those in medicinal chemistry, suggests its potential value in the development of novel compounds.

Below is a table summarizing the properties of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride.

| Property | Value |

| CAS Number | 1160250-72-5 |

| Molecular Formula | C₁₀H₁₀BrClO₃ |

| Molecular Weight | 293.55 g/mol |

| MDL Number | MFCD12197950 |

The precursor to this compound, 2-bromo-5-methoxybenzoic acid, is a known intermediate in the synthesis of compounds like urolithin A, an intestinal metabolite that has been studied for its effects on mitochondrial function and muscle senescence. google.com Various synthetic routes to this and similar benzoic acids have been reported. google.comgoogle.comchemicalbook.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-ethoxy-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-3-15-9-4-6(10(12)13)7(11)5-8(9)14-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGBFVRCVUYMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)Cl)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266611 | |

| Record name | 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160250-72-5 | |

| Record name | 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Ethoxy 4 Methoxybenzoyl Chloride

Established Routes to 2-Bromo-5-ethoxy-4-methoxybenzoic Acid Precursors

The formation of the precursor, 2-bromo-5-ethoxy-4-methoxybenzoic acid, requires the precise arrangement of four different substituents on a benzene (B151609) ring. Synthetic strategies typically involve a sequence of reactions, including bromination, etherification, and carboxylation, where the order of these steps is critical to achieving the desired substitution pattern.

Regioselective bromination is a crucial step in the synthesis of the precursor acid, dictating the position of the bromine atom on the aromatic ring. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. Alkoxy groups (methoxy and ethoxy) and carboxyl groups are all ortho-, para-directing. However, the alkoxy groups are strong activating groups, while the carboxyl group is a deactivating group.

In a common synthetic route, a precursor such as 3-methoxybenzoic acid is used. google.com The methoxy (B1213986) group, being a strong activator, directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). The carboxyl group deactivates the ring, particularly at the ortho positions (2 and 6). The combined effect leads to bromination primarily at the position para to the methoxy group (position 5) and the position ortho to the methoxy group (position 2). Experimental evidence shows that the bromination of 3-methoxybenzaldehyde, a related precursor, exclusively yields the 2-bromo-5-methoxybenzaldehyde (B1267466) isomer. nih.gov

Various brominating agents can be employed. A mixture of bromine and water in acetic acid has been used for the bromination of m-anisic acid (3-methoxybenzoic acid). prepchem.com Other methods utilize N-bromosuccinimide (NBS) or dibromohydantoin in the presence of catalysts like sulfuric acid to achieve high yields and purity. google.com For instance, reacting m-methoxybenzoic acid with dibromohydantoin in dichloromethane (B109758) with sulfuric acid, a bromination initiator, and a cocatalyst can yield 2-bromo-5-methoxybenzoic acid with high purity and yield. google.com These strategies are directly applicable to precursors containing an ethoxy group in place of or in addition to the methoxy group, as the directing effects are analogous.

| Starting Material | Brominating Agent | Conditions | Product | Reference |

| m-Anisic acid | Bromine, Water | Acetic acid, Reflux | 2-bromo-5-methoxybenzoic acid | prepchem.com |

| m-Methoxybenzoic acid | N-Bromosuccinimide | Chloroform, H₂SO₄, Catalysts | 2-bromo-5-methoxybenzoic acid | google.com |

| m-Methoxybenzoic acid | Dibromohydantoin | Dichloromethane, H₂SO₄, Catalysts | 2-bromo-5-methoxybenzoic acid | google.com |

The methoxy and ethoxy groups of the target molecule are ethers, and their formation is a key part of the synthesis. Etherification is typically accomplished through reactions like the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide. This method can be used to introduce the ethoxy and methoxy groups onto a suitably substituted bromophenol precursor.

For example, a synthetic route could begin with a dihydroxylated benzene derivative which is then brominated and subsequently alkylated. The selective alkylation of one hydroxyl group followed by the alkylation of the second is a common strategy to introduce two different alkoxy groups. The synthesis of 4-bromo-2-ethoxy-1-methoxybenzene, a potential precursor that could be carboxylated, can be achieved from 5-bromo-2-methoxyphenol (B1267044) and iodoethane. chemicalbook.com This demonstrates the feasibility of introducing the ethyl group onto a pre-existing bromo-methoxy phenol (B47542) structure. General methods for aryl ether synthesis often involve coupling phenols with alcohols or alkyl halides, sometimes using metal catalysts or strong bases to facilitate the reaction. organic-chemistry.orgorganic-chemistry.org

Introducing the carboxylic acid group onto the substituted aromatic ring is another critical transformation. One of the most common methods is the oxidation of a precursor containing a methyl or aldehyde group at the desired position. For instance, 2-bromo-5-methoxybenzaldehyde can be oxidized to 2-bromo-5-methoxybenzoic acid using reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene. chemicalbook.com This method is efficient and proceeds under mild conditions, making it suitable for complex molecules.

Alternatively, the carboxyl group can be introduced via a Friedel-Crafts reaction. Oxalyl chloride can react with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride to form an acyl chloride, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.orgguidechem.com Another route involves the formation of an organometallic reagent, such as a Grignard or organolithium reagent, from a brominated aromatic precursor, followed by reaction with carbon dioxide. However, the presence of other reactive groups on the ring would require careful selection of protective groups and reaction conditions.

Conversion of Aromatic Carboxylic Acids to Acyl Chlorides

The final step in the synthesis of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride is the conversion of the carboxylic acid group of the precursor into an acyl chloride. This is a standard transformation for which several reliable reagents are available.

Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting carboxylic acids to acyl chlorides. doubtnut.comaskiitians.com The reaction involves the hydroxyl group of the carboxylic acid being replaced by a chlorine atom. doubtnut.comaskiitians.com

The mechanism begins with the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. youtube.com A series of steps follows, leading to the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). youtube.comdoubtnut.com The evolution of these gases drives the reaction to completion. researchgate.net The reaction is typically carried out by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. youtube.com Any excess thionyl chloride can be removed by distillation after the reaction is complete. researchgate.net

Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g) doubtnut.com

Oxalyl chloride (ClCOCOCl) is another excellent reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orgcommonorganicchemistry.com It is often preferred over thionyl chloride because it tends to be milder and more selective, and the reaction can often be carried out at lower temperatures. wikipedia.org

The reaction with oxalyl chloride also produces volatile byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which simplifies the workup and isolation of the desired acyl chloride product. wikipedia.orgchemicalbook.com The reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgguidechem.com Oxalyl chloride is a versatile reagent used in numerous organic transformations, including the synthesis of various esters, amides, and ketones via the acyl chloride intermediate. chemicalbook.comresearchgate.net

Reaction: R-COOH + (COCl)₂ → R-COCl + CO (g) + CO₂ (g) + HCl (g) wikipedia.org

Exploration of Alternative Chlorinating Reagents and Optimized Reaction Conditions

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For a substituted benzoic acid like 2-Bromo-5-ethoxy-4-methoxybenzoic acid, the choice of chlorinating reagent is critical to ensure high conversion and minimize side reactions. While thionyl chloride (SOCl₂) is a common and effective reagent, several alternatives have been explored, each with distinct advantages regarding reactivity, conditions, and byproduct profiles.

Commonly used reagents include oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemicalbook.com Oxalyl chloride is often preferred for its mild reaction conditions, typically requiring a solvent like dichloromethane and a catalytic amount of N,N-dimethylformamide (DMF) at room temperature. researchgate.net The reaction with thionyl chloride is also widely used and can often be performed without a solvent by refluxing the benzoic acid directly in an excess of the reagent. chemicalbook.comgoogle.com

More recent research has identified novel reagents for this transformation. For instance, α,α-dichlorodiphenylmethane, in conjunction with a catalytic amount of iron(III) chloride (FeCl₃), can effectively chlorinate carboxylic acids under mild conditions. organic-chemistry.org Another innovative approach involves the use of 3,3-dichlorocyclopropenes, which activate the carboxylic acid towards nucleophilic acyl substitution in the presence of a tertiary amine base, allowing for rapid acid chloride formation. organic-chemistry.org

Phosphorus oxychloride (POCl₃) represents another alternative, which proceeds through the formation of a highly reactive mixed carboxylic-dichlorophosphoric anhydride (B1165640) intermediate. The optimization of these reactions hinges on controlling parameters such as temperature, reaction time, and the choice of solvent. For example, while some methods are effective at room temperature, others require heating or reflux to proceed to completion. The use of catalysts like DMF can significantly accelerate the rate of chlorination, particularly with reagents like oxalyl chloride and thionyl chloride. google.com

| Chlorinating Reagent | Typical Conditions | Key Advantages/Features |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat (reflux) or in an inert solvent (e.g., toluene) | Volatile byproducts (SO₂, HCl); cost-effective. |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂) with catalytic DMF, room temp. | Mild conditions; volatile byproducts (CO, CO₂, HCl). |

| Phosphorus Pentachloride (PCl₅) | Often used neat or in a non-polar solvent. | Highly reactive; solid byproduct (POCl₃). |

| Phosphorus Trichloride (PCl₃) | Inert solvent (e.g., acetonitrile), heated. | High atom efficiency; non-toxic byproduct (H₃PO₃). researchgate.net |

| α,α-Dichlorodiphenylmethane / FeCl₃ | Mild conditions. | Novel catalytic approach. organic-chemistry.org |

Yield Optimization and Reaction Efficiency in 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride Synthesis

The efficiency and yield of the synthesis of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride are paramount for its practical application. Optimization strategies focus on maximizing the conversion of the starting benzoic acid while simplifying purification. Key factors influencing the yield include the stoichiometry of the chlorinating agent, reaction temperature, and duration.

In syntheses utilizing thionyl chloride, using an excess of the reagent not only drives the reaction to completion but can also serve as the solvent, eliminating the need for additional organic solvents. google.com However, the amount of excess must be carefully controlled to balance reaction efficiency with the practicalities of its removal post-reaction. Patents detailing the synthesis of structurally similar compounds, such as 5-bromo-2-chlorobenzoyl chloride, demonstrate that varying the molar equivalents of thionyl chloride and the reflux time can lead to yields as high as 98-99%. google.com For example, reacting the parent acid with 4 equivalents of thionyl chloride for 2 hours can yield a product of 98% purity. google.com

The electronic and steric properties of the substituents on the benzoic acid ring also play a significant role. Electron-donating groups, such as the ethoxy and methoxy groups present in the target molecule's precursor, can enhance the reactivity of the carboxylic acid. Conversely, the bulky bromine atom at the ortho position may introduce steric hindrance, potentially slowing the reaction rate compared to unhindered benzoic acids. researchgate.net Studies using PCl₃ have shown that while electron-rich aromatic acids react more readily, steric hindrance can negatively impact the final yield. researchgate.net

Efficient removal of byproducts is also crucial for achieving a high isolated yield. In reactions with thionyl chloride or oxalyl chloride, the byproducts are gaseous (SO₂, HCl, CO, CO₂), which simplifies purification. When using phosphorus-based reagents, the byproducts (e.g., POCl₃ or H₃PO₃) must be separated from the desired acyl chloride, often through distillation. researchgate.net

| Molar Equivalents of SOCl₂ | Reaction Time (hours) | Reported Yield |

|---|---|---|

| 2.0 | 4 | 99% |

| 4.0 | 2 | 98% |

| 5.0 | 3 | 98% |

Development of Novel and Green Synthetic Approaches for 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride

In line with the principles of green chemistry, modern synthetic approaches aim to improve the environmental footprint of chemical processes. For the synthesis of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride, this involves developing methods that are more atom-efficient, utilize safer reagents and solvents, and minimize waste generation. humanjournals.com

One promising green strategy is the use of phosphorus trichloride (PCl₃) as the chlorinating agent. This method boasts high atom efficiency because, under optimized conditions, all three chlorine atoms can be utilized in the formation of the acyl chloride. Furthermore, the primary byproduct is phosphonic acid (H₃PO₃), which is non-toxic and can be easily removed by filtration, presenting a significant advantage over methods that produce more hazardous waste. researchgate.netsemanticscholar.org

Solvent selection is another key aspect of green synthesis. Many traditional chlorination reactions employ chlorinated solvents like dichloromethane or chloroform. acsgcipr.org A greener alternative is to conduct the reaction under solvent-free conditions, for example, by using an excess of a liquid reagent like thionyl chloride as both the reactant and the reaction medium. google.com This eliminates solvent waste and simplifies work-up. When a solvent is necessary, the focus is on replacing hazardous options with more benign alternatives.

Novel activation methods are also emerging. Visible-light photocatalysis, for instance, has been used to convert aldehydes into acid chlorides using N-chlorosuccinimide in the presence of a photocatalyst. organic-chemistry.org While this applies to a different starting material, it represents the kind of innovative, energy-efficient methodologies being explored in the broader field of acyl chloride synthesis. The development of catalytic, rather than stoichiometric, approaches is a central goal in creating more sustainable chemical manufacturing processes.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 Ethoxy 4 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The most characteristic reaction of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride, like all acyl chlorides, is nucleophilic acyl substitution. libretexts.org The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the oxygen atom. This facilitates the attack of various nucleophiles. The general mechanism involves a two-step addition-elimination process. First, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.comyoutube.com Subsequently, the carbonyl group reforms by expelling the chloride ion, which is an excellent leaving group, resulting in the substitution product. libretexts.orgyoutube.com

2-Bromo-5-ethoxy-4-methoxybenzoyl chloride readily reacts with a wide range of alcohols and phenols to form the corresponding esters. These reactions are typically carried out in the presence of a weak base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed. The base prevents the protonation of the alcohol nucleophile and catalyzes the reaction. The reaction proceeds smoothly under mild conditions, often at room temperature.

The general transformation can be represented as:

2-Bromo-5-ethoxy-4-methoxybenzoyl chloride + R-OH → 2-Bromo-5-ethoxy-4-methoxybenzoate-R + HCl

| Alcohol/Phenol (B47542) (R-OH) | Product Name | Typical Conditions |

|---|---|---|

| Methanol | Methyl 2-bromo-5-ethoxy-4-methoxybenzoate | Pyridine, Dichloromethane (B109758), 0°C to RT |

| Ethanol | Ethyl 2-bromo-5-ethoxy-4-methoxybenzoate | Triethylamine, THF, 0°C to RT |

| Isopropanol | Isopropyl 2-bromo-5-ethoxy-4-methoxybenzoate | Pyridine, Dichloromethane, RT |

| Phenol | Phenyl 2-bromo-5-ethoxy-4-methoxybenzoate | Triethylamine, Toluene, RT |

The reaction of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride with primary or secondary amines provides a direct route to the corresponding amides. This reaction, known as amidation, is typically rapid and high-yielding. Two equivalents of the amine are often used: one acts as the nucleophile, and the second serves as a base to neutralize the HCl produced. Alternatively, one equivalent of the amine can be used in conjunction with an auxiliary base like pyridine or sodium hydroxide. google.com

For instance, the synthesis of N-substituted benzoyl amides has been achieved through the condensation of a substituted benzoyl chloride with an amine. nih.gov A similar methodology can be applied to 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride. The process involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of the chloride ion.

| Amine | Product Name | Reaction Conditions |

|---|---|---|

| Ammonia (NH₃) | 2-Bromo-5-ethoxy-4-methoxybenzamide | Aqueous NH₃, Dioxane, 0°C |

| Methylamine (CH₃NH₂) | N-Methyl-2-bromo-5-ethoxy-4-methoxybenzamide | Excess CH₃NH₂, THF, 0°C to RT |

| Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-2-bromo-5-ethoxy-4-methoxybenzamide | (CH₃)₂NH, Pyridine, DCM, RT |

| Aniline (B41778) (C₆H₅NH₂) | N-Phenyl-2-bromo-5-ethoxy-4-methoxybenzamide | Triethylamine, THF, RT |

Following the same principle of nucleophilic acyl substitution, 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride can react with thiols (R-SH) and carboxylates (R-COO⁻) to form thioesters and acid anhydrides, respectively.

Thioester Formation: Thiols are potent nucleophiles and react with acyl chlorides in the presence of a base to yield thioesters. The reaction is analogous to ester formation.

Acid Anhydride (B1165640) Formation: The reaction with a carboxylate salt, such as sodium acetate (B1210297), or a carboxylic acid in the presence of a non-nucleophilic base, leads to the formation of a mixed anhydride. Symmetrical anhydrides can be formed by reacting the acyl chloride with the corresponding carboxylate.

While these reactions are mechanistically plausible for 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride, specific documented examples in the scientific literature are less common than for esters and amides.

2-Bromo-5-ethoxy-4-methoxybenzoyl chloride can act as an electrophile in Friedel-Crafts acylation reactions to introduce the 2-bromo-5-ethoxy-4-methoxybenzoyl group onto another aromatic ring. This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). google.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic substrate, followed by deprotonation to restore aromaticity and yield a diaryl ketone. youtube.com

The orientation of the acylation on the substrate is directed by the existing substituents on the aromatic ring. For example, reaction with an activated aromatic compound like phenetole (B1680304) (ethoxybenzene) would be expected to yield predominantly the para-substituted product due to steric hindrance at the ortho positions. google.com

| Aromatic Substrate | Major Product | Catalyst |

|---|---|---|

| Benzene (B151609) | (2-Bromo-5-ethoxy-4-methoxyphenyl)(phenyl)methanone | AlCl₃ |

| Toluene | (2-Bromo-5-ethoxy-4-methoxyphenyl)(p-tolyl)methanone | AlCl₃ |

| Phenetole (Ethoxybenzene) | (2-Bromo-5-ethoxy-4-methoxyphenyl)(4-ethoxyphenyl)methanone | AlCl₃ / FeCl₃ |

| Anisole (Methoxybenzene) | (2-Bromo-5-ethoxy-4-methoxyphenyl)(4-methoxyphenyl)methanone | AlCl₃ |

Reactions Involving the Aromatic Ring and its Substituents

Beyond the reactivity of the acyl chloride group, the presence of a bromine atom on the aromatic ring opens up a vast area of synthetic possibilities, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

The carbon-bromine bond in aryl bromides is a key functional group for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. The 2-bromo-5-ethoxy-4-methoxybenzoyl moiety can be coupled with a variety of organometallic reagents. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.net This is a highly versatile method for forming biaryl compounds.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netresearchgate.net It is a reliable method for the synthesis of aryl alkynes.

Heck-Mizoroki Coupling: This reaction forms a new carbon-carbon bond between the aryl bromide and an alkene in the presence of a palladium catalyst and a base. nih.gov This allows for the synthesis of substituted styrenes and other vinylarenes.

These coupling reactions would typically be performed on a derivative of the acyl chloride, such as the corresponding ester or amide, to avoid potential side reactions with the highly reactive acyl chloride group.

| Reaction Name | Coupling Partner | Resulting C-C Bond | Product Type (Derivative-based) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | sp²-sp² | Biaryl compound |

| Sonogashira | Terminal alkyne (R-C≡CH) | sp²-sp | Aryl alkyne |

| Heck-Mizoroki | Alkene (CH₂=CHR) | sp²-sp² | Styrene derivative |

Stability and Reactivity of Ethoxy and Methoxy (B1213986) Groups under Diverse Reaction Conditions

The stability and reactivity of the ethoxy and methoxy substituents on the aromatic ring of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride are of significant academic and practical interest. These alkoxy groups are generally considered stable under a range of reaction conditions; however, their reactivity can be influenced by several factors, including the presence of other functional groups and the specific reaction environment.

The presence of both an ethoxy and a methoxy group on the same ring does not significantly alter their individual stabilities, although their combined electronic influence is additive. The stability of these groups is an important consideration in multi-step syntheses where the benzoyl chloride functionality is to be modified while leaving the alkoxy groups intact.

| Reaction Condition | Stability of Ethoxy Group | Stability of Methoxy Group | Notes |

| Neutral Aqueous | High | High | Stable to hydrolysis at neutral pH. |

| Basic (e.g., NaOH, amines) | High | High | Stable under conditions for amidation, esterification. |

| Mild Acidic (e.g., dilute HCl) | High | High | Generally stable, prolonged exposure may lead to slow cleavage. |

| Strong Acidic (e.g., HBr, HI) | Moderate to Low | Moderate to Low | Cleavage can occur to form the corresponding phenol. |

| Lewis Acids (e.g., AlCl₃, BBr₃) | Low | Low | Ether cleavage is a common reaction. |

| Organometallic Reagents | High | High | Stable in the presence of Grignard or organolithium reagents. |

| Catalytic Hydrogenation | High | High | Ether groups are typically stable to these conditions. |

Mechanistic Investigations of Key Transformations Involving 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride

The primary transformations involving 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride are nucleophilic acyl substitution reactions. The mechanism of these reactions for benzoyl chlorides, in general, has been a subject of considerable study and can proceed through different pathways depending on the nucleophile, solvent, and the electronic nature of the substituents on the aromatic ring.

Kinetic Studies of Nucleophilic Acyl Attack

While specific kinetic data for 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride is not extensively reported in the literature, the kinetics of nucleophilic acyl attack on substituted benzoyl chlorides have been widely investigated. These studies provide a framework for understanding the reactivity of the target compound. The reaction typically follows a second-order rate law, being first order in both the benzoyl chloride and the nucleophile.

Hypothetical relative rate constants for the reaction of various substituted benzoyl chlorides with a common nucleophile (e.g., aniline in a non-polar solvent) can be illustrative.

| Substituent (para) | Relative Rate Constant (k_rel) | Electronic Effect |

| -NO₂ | ~50 | Strong Electron-Withdrawing |

| -Cl | ~2.5 | Inductive Electron-Withdrawing |

| -H | 1.0 | Reference |

| -CH₃ | ~0.5 | Weak Electron-Donating |

| -OCH₃ | ~0.2 | Strong Electron-Donating |

This table presents representative data to illustrate electronic effects and does not represent experimental data for 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride.

Transition State Analysis and Reaction Pathway Elucidation

The mechanism of nucleophilic acyl substitution on benzoyl chlorides is generally believed to proceed via a stepwise addition-elimination pathway involving a tetrahedral intermediate. In this mechanism, the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses by expelling the chloride leaving group to regenerate the carbonyl double bond.

An alternative, less common pathway is a concerted SN2-like mechanism where the nucleophile attacks the carbonyl carbon and the leaving group departs in a single step, proceeding through a trigonal bipyramidal transition state. Computational studies on simpler benzoyl chloride systems have explored the potential energy surfaces for both pathways.

For 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride, the presence of electron-donating groups (-OEt, -OMe) would be expected to stabilize the positive charge character on the carbonyl carbon in the ground state. This could potentially raise the energy of the transition state for nucleophilic attack, regardless of the precise pathway. The nature of the nucleophile and the solvent polarity are critical in determining the preferred reaction pathway. Stronger, more basic nucleophiles and polar solvents tend to favor the stepwise mechanism by stabilizing the charged tetrahedral intermediate.

Theoretical calculations on model systems suggest that the energy barrier for the formation of the tetrahedral intermediate is the rate-determining step. The transition state leading to this intermediate would involve significant bond formation between the nucleophile and the carbonyl carbon, with a corresponding lengthening of the C=O bond. The geometry of the transition state is thought to be somewhere between the trigonal planar reactant and the tetrahedral intermediate.

| Parameter | Stepwise (Addition-Elimination) | Concerted (SN2-like) |

| Intermediate | Tetrahedral Intermediate | None |

| Transition State(s) | Two (one for addition, one for elimination) | One (trigonal bipyramidal) |

| Rate-Determining Step | Usually formation of the tetrahedral intermediate | The single displacement step |

| Favored by | Strong nucleophiles, polar solvents | Weaker nucleophiles, non-polar solvents |

Applications of 2 Bromo 5 Ethoxy 4 Methoxybenzoyl Chloride in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

The inherent reactivity of the acyl chloride group, coupled with the directing and modulating effects of the aromatic substituents, makes 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride a valuable precursor for a variety of complex organic structures. Its applications span from the synthesis of heterocyclic frameworks to the construction of larger macrocyclic and polymeric systems.

Substituted benzoyl chlorides are well-established precursors for a wide array of heterocyclic compounds. The electrophilic nature of the acyl chloride facilitates reactions with nucleophiles, leading to the formation of key intermediates that can undergo subsequent cyclization reactions.

One prominent application of analogous benzoyl chlorides is in the synthesis of quinazolines and their derivatives. These nitrogen-containing heterocycles are of significant interest due to their diverse biological activities. The general synthetic strategy involves the acylation of an anthranilamide or a related 2-aminoarylketone with a substituted benzoyl chloride, followed by a cyclization-condensation reaction. In this context, 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride can be employed to introduce its substituted benzoyl moiety into the quinazoline (B50416) scaffold, thereby allowing for the exploration of structure-activity relationships of the final products.

Another important class of heterocycles accessible from benzoyl chlorides are the benzoxazinones. These compounds also exhibit a range of biological properties and are valuable intermediates in organic synthesis. The synthesis typically involves the reaction of a substituted benzoyl chloride with an anthranilic acid derivative. The initial N-acylation is followed by a cyclodehydration step to yield the benzoxazinone (B8607429) ring system. The use of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride in this reaction would yield benzoxazinones bearing its specific substitution pattern, providing a route to novel and potentially bioactive molecules.

Table 1: Examples of Heterocyclic Systems Derivable from Substituted Benzoyl Chlorides

| Heterocycle Class | General Precursors | Potential Product Scaffold from 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride |

|---|---|---|

| Quinazolines | Anthranilamides, 2-Aminoarylketones | 2-(2-Bromo-5-ethoxy-4-methoxyphenyl)quinazoline derivatives |

| Benzoxazinones | Anthranilic acids | 2-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3,1-benzoxazin-4-one derivatives |

| Oxadiazoles | Hydrazides | 2-(2-Bromo-5-ethoxy-4-methoxyphenyl)-1,3,4-oxadiazole derivatives |

The reactivity of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride extends beyond the synthesis of simple heterocycles, positioning it as a key starting material for more elaborate and chemically defined molecular scaffolds. The acyl chloride functionality serves as a handle for introducing the substituted benzoyl group into a variety of molecular frameworks through acylation reactions.

A significant application lies in Friedel-Crafts acylation reactions, where the benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst to form a diaryl ketone. This reaction allows for the connection of the 2-bromo-5-ethoxy-4-methoxyphenyl moiety to other aromatic systems, creating complex and sterically hindered ketone intermediates. These ketones can then be further elaborated into a range of other functionalities or serve as the core of larger molecular structures.

Furthermore, the compound can be used to synthesize a variety of esters and amides by reacting it with alcohols, phenols, and amines. These reactions are typically high-yielding and proceed under mild conditions. The resulting esters and amides are valuable intermediates themselves, with the potential for further functional group transformations or for incorporation into larger molecules such as peptides, natural product analogues, or pharmacologically active agents. The presence of the bromo, ethoxy, and methoxy (B1213986) groups on the aromatic ring provides opportunities for subsequent cross-coupling reactions or other modifications, adding to the versatility of these intermediates.

The development of novel macrocycles and polymers is a burgeoning area of research, driven by the unique properties and potential applications of these large molecular structures. Substituted benzoyl chlorides, including 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride, can serve as crucial components in the construction of such systems.

In macrocyclization reactions, bifunctional precursors are often employed in high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A di-functionalized derivative of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride, or its reaction with a linker molecule containing two nucleophilic sites, could be a viable strategy for the synthesis of novel macrocycles. The rigid and substituted aromatic core of the benzoyl chloride would impart a degree of pre-organization to the linear precursor, potentially facilitating the cyclization process.

In the realm of polymer chemistry, di-functionalized benzoyl chlorides are commonly used as monomers in condensation polymerization reactions. For example, reaction with a diamine would lead to the formation of a polyamide, while reaction with a diol would yield a polyester. The specific substitution pattern of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride would be incorporated into the polymer backbone, influencing its physical and chemical properties such as solubility, thermal stability, and morphology. The presence of the bromo substituent offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Derivatization for Structure-Reactivity Relationship Studies

The systematic modification of a lead compound is a cornerstone of medicinal chemistry and materials science, allowing for the exploration of structure-activity relationships (SAR) and structure-property relationships. The highly functionalized nature of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride makes it an excellent platform for such studies.

The reactivity of the acyl chloride group is influenced by the electronic and steric nature of the substituents on the aromatic ring. The electron-donating ethoxy and methoxy groups in 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride increase the electron density at the carbonyl carbon, which can modulate its reactivity towards nucleophiles. Conversely, the bulky bromine atom at the ortho position can introduce steric hindrance, affecting the accessibility of the acyl chloride to certain reagents.

By systematically modifying the ethoxy and methoxy groups (e.g., by converting them to other alkoxy groups or to hydroxyl groups) or by replacing the bromine atom with other halogens or functional groups, a series of analogues can be synthesized. The reactivity of these analogues in standardized reactions can then be quantitatively assessed, providing valuable insights into how electronic and steric parameters govern the chemical behavior of this class of compounds.

Table 2: Potential Modifications for Structure-Reactivity Studies

| Position of Modification | Original Substituent | Potential Modified Substituent | Investigated Effect |

|---|---|---|---|

| 2 | -Br | -Cl, -I, -H, -Alkyl | Steric and Electronic |

| 5 | -OEt | -OMe, -OPr, -OH | Electronic and Steric |

Combinatorial chemistry has revolutionized the process of drug discovery and materials development by enabling the rapid synthesis of large numbers of compounds (libraries) for high-throughput screening. The reactivity of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride makes it an ideal building block for the construction of such libraries.

By reacting 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride with a diverse set of nucleophiles, such as a collection of amines, alcohols, or thiols, a library of amides, esters, or thioesters can be readily generated. This approach allows for the systematic exploration of the chemical space around the 2-bromo-5-ethoxy-4-methoxybenzoyl scaffold. The resulting library of compounds can then be screened for desired biological activities or material properties. The bromine atom on the aromatic ring also serves as a point for further diversification, for instance, through palladium-catalyzed cross-coupling reactions, which can significantly expand the structural diversity of the chemical library. This dual approach of initial acylation followed by subsequent modification of the aromatic core provides a powerful strategy for the exploration of a vast and diverse chemical space.

Computational and Theoretical Studies on 2 Bromo 5 Ethoxy 4 Methoxybenzoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the electronic properties and chemical reactivity of molecules. By solving approximations of the Schrödinger equation, these methods can map electron density and determine the energies of molecular orbitals, which are fundamental to understanding a molecule's stability and reaction tendencies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

For substituted benzoyl chlorides, the HOMO is typically distributed over the benzene (B151609) ring and the electron-donating ethoxy and methoxy (B1213986) groups, while the LUMO is often localized on the benzoyl chloride moiety, particularly the carbonyl group.

| Parameter | Description | Predicted Significance for the Title Compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity. |

Note: Specific energy values for 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride require dedicated DFT calculations.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

In 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride, the most negative potential (red) is expected to be localized on the oxygen atom of the carbonyl group due to its high electronegativity. Conversely, the most positive potential (blue) would be found on the carbonyl carbon, making it the primary site for nucleophilic attack, a characteristic reaction pathway for acyl chlorides.

Reaction Pathway Modeling and Energetics

Computational chemistry allows for the modeling of entire reaction pathways, such as the hydrolysis or aminolysis of the acyl chloride. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the activation energy for a given reaction. This information is vital for predicting reaction rates and understanding mechanisms. For acyl chlorides, the typical mechanism involves nucleophilic acyl substitution, and modeling can confirm the energetics of the tetrahedral intermediate formed during this process. However, specific reaction pathway models and their associated energetics for 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride are not currently documented in the literature.

Theoretical Spectroscopic Analysis for Structural Insights

Computational methods can predict various types of spectra, including infrared (IR) spectra. By calculating the vibrational frequencies of a molecule's chemical bonds, a theoretical spectrum can be generated. This predicted spectrum is an invaluable tool for interpreting experimental data and confirming the identity and structure of a synthesized compound.

Predicted Infrared (IR) Vibrational Modes

Theoretical IR spectroscopy, typically performed using DFT calculations, can predict the frequencies at which different functional groups in a molecule will vibrate. These predicted frequencies can then be compared to experimental IR spectra to aid in peak assignment. For 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride, key vibrational modes can be predicted with reasonable accuracy.

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Significance |

| C=O (Carbonyl) | Stretching | 1750 - 1815 | A strong, sharp peak characteristic of acyl chlorides. |

| C-Cl (Acyl Chloride) | Stretching | 850 - 900 | A moderate intensity peak. |

| C-O (Aromatic Ether) | Asymmetric Stretching | 1230 - 1270 | Strong absorption from methoxy and ethoxy groups. |

| C-O (Aromatic Ether) | Symmetric Stretching | 1020 - 1075 | Strong absorption from methoxy and ethoxy groups. |

| C-Br | Stretching | 500 - 680 | A peak in the fingerprint region. |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Multiple weak to moderate peaks. |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Peaks corresponding to the ethoxy and methoxy groups. |

Note: The exact calculated frequencies may differ slightly from experimental values and often require scaling factors for better correlation.

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., 1H and 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing information about the chemical environment of individual atoms. Computational methods can be employed to predict the 1H and 13C NMR chemical shifts of a molecule, offering valuable insights that can aid in the interpretation of experimental spectra and confirm structural assignments.

For a molecule like 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride, a computational NMR analysis would involve the following general steps:

Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its most stable conformation.

NMR Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each hydrogen and carbon atom are calculated.

Chemical Shift Prediction: The isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

While specific predicted data for the title compound is not available, a general estimation of the expected chemical shift regions can be inferred from the functional groups present in the molecule:

Aromatic Protons (¹H NMR): The protons on the benzene ring would be expected to appear in the aromatic region, typically between 6.5 and 8.0 ppm. The exact shifts would be influenced by the electronic effects of the bromo, ethoxy, methoxy, and benzoyl chloride substituents.

Ethoxy Group Protons (¹H NMR): The ethoxy group would show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methylene protons would be expected around 4.0 ppm, and the methyl protons around 1.4 ppm.

Methoxy Group Protons (¹H NMR): The singlet for the methoxy group protons would likely appear around 3.9 ppm.

Aromatic Carbons (¹³C NMR): The carbon atoms of the benzene ring would resonate in the range of approximately 110 to 160 ppm. The carbons directly attached to the electron-withdrawing bromine and carbonyl groups would be shifted downfield, while those attached to the electron-donating ethoxy and methoxy groups would be shifted upfield.

Carbonyl Carbon (¹³C NMR): The carbon of the benzoyl chloride group is expected to have a chemical shift in the downfield region, typically around 165-170 ppm.

Ethoxy Group Carbons (¹³C NMR): The methylene (-CH2-) carbon would be expected around 64 ppm, and the methyl (-CH3) carbon around 15 ppm.

Methoxy Group Carbon (¹³C NMR): The methoxy carbon would likely appear around 56 ppm.

To provide accurate and reliable data, dedicated computational studies would need to be performed. The resulting data would be presented in tabular format as shown below.

Predicted ¹H NMR Chemical Shifts for 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride

| Atom | Predicted Chemical Shift (ppm) |

| Data not available | Data not available |

This table would be populated with theoretically calculated chemical shifts for each unique proton in the molecule.

Predicted ¹³C NMR Chemical Shifts for 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride

| Atom | Predicted Chemical Shift (ppm) |

| Data not available | Data not available |

This table would be populated with theoretically calculated chemical shifts for each unique carbon atom in the molecule.

The generation of such predictive data would be a valuable contribution to the spectroscopic characterization of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride and would serve as a useful reference for chemists working with this and related compounds.

Analytical Methodologies for Purity and Structural Elucidation

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are fundamental to the separation and purification of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride from reaction mixtures and for the assessment of its purity.

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Benzoyl Chloride Derivative

| Parameter | Value |

| Instrument | Shimadzu LC-20AD with SPD-M20A detector |

| Column | Supelco analytical apolar column (15 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient: 20% MeCN + 1% TFA in Water + 1% TFA to 90% MeCN + 1% TFA in Water + 1% TFA |

| Gradient Time | 20 min |

| Detection | UV-Vis |

Note: This data is for a related compound and serves as an illustrative example. rsc.org

Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of chemical reactions in real-time. researchgate.net For the synthesis of compounds like 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride, TLC can be used to track the consumption of the starting material and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in an appropriate solvent system. The separated spots, visualized under UV light or with a staining agent, indicate the different components in the mixture. For a related compound, 2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetyl chloride, a solvent system of petroleum ether and ethyl acetate (B1210297) (80:20) was used, yielding an Rf value of 0.6 for the product after conversion to its ethyl ester for analysis. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern. For 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can be used to confirm its molecular formula. While the direct mass spectrum for 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride is not publicly available, predicted mass-to-charge ratios (m/z) for various adducts of the closely related 2-bromo-5-methoxybenzoyl chloride can be found, which helps in the interpretation of experimental data. uni.lu

Table 2: Predicted m/z Values for Adducts of 2-bromo-5-methoxybenzoyl chloride

| Adduct | Predicted m/z |

| [M+H]+ | 248.93125 |

| [M+Na]+ | 270.91319 |

| [M-H]- | 246.91669 |

| [M+NH4]+ | 265.95779 |

| [M+K]+ | 286.88713 |

Note: This data is for the related compound 2-bromo-5-methoxybenzoyl chloride. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. researchgate.net Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl group (C=O) of the benzoyl chloride, typically in the range of 1750-1800 cm⁻¹. Other characteristic peaks would include those for the C-O-C stretching of the ethoxy and methoxy (B1213986) groups, and the C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride, one would expect to see distinct signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the methoxy group (a singlet). The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the ethoxy and methoxy groups. The chemical shifts of these signals provide further confirmation of the molecular structure. While specific NMR data for 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride is not detailed in the available literature, data for analogous compounds such as 2-Bromo-4-methoxyphenol can provide an indication of the expected chemical shifts. beilstein-journals.org

Table 3: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound (2-Bromo-4-methoxyphenol)

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | 7.01 (d, J = 2.88 Hz, 1H), 6.94 (d, J = 8.91 Hz, 1H), 6.78 (dd, J = 2.91, 2.88 Hz, 1H), 5.23 (s, 1H), 3.75 (s, 3H) |

| ¹³C NMR | 153.83, 146.53, 116.85, 116.33, 115.35, 109.92, 55.99 |

Note: This data is for the related compound 2-Bromo-4-methoxyphenol and is for illustrative purposes. beilstein-journals.org

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a pure compound. It determines the percentage composition of elements (carbon, hydrogen, etc.) within the molecule. For 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride (C₁₀H₁₀BrClO₃), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the compound's elemental composition. For a similar compound, 2-Bromo-4-methoxy-5-(1-methylethoxy)benzeneacetyl chloride, the calculated and found values for carbon and hydrogen were reported as follows: Anal. Calcd for C₁₂H₁₄BrClO₃: C, 44.82; H, 4.39. Found: C, 44.57; H, 4.67. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Reactions and Conditions for its Transformations

The reactivity of the benzoyl chloride moiety in 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride makes it a prime candidate for a host of catalytic transformations, extending its synthetic utility beyond conventional applications. Current research is keenly focused on developing novel catalytic systems that can selectively functionalize this molecule, paving the way for the efficient construction of complex molecular architectures.

One promising area is the expansion of palladium-catalyzed cross-coupling reactions. While the Sonogashira coupling of acyl chlorides with terminal alkynes is a well-established method, new research is exploring the use of novel palladium catalysts to enhance efficiency and substrate scope. These advancements could enable the direct coupling of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride with a wider array of alkynes under milder conditions, facilitating the synthesis of specialized ketones.

Furthermore, nickel-catalyzed reductive cross-coupling reactions are emerging as a powerful tool for forging new carbon-carbon bonds. The application of such methodologies to 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride could open up pathways to previously inaccessible diarylmethane derivatives. Iron-mediated amide synthesis also presents a compelling avenue, offering a more sustainable and cost-effective alternative to traditional methods for converting the benzoyl chloride into amides, which are crucial building blocks in pharmaceuticals and materials science.

Another innovative approach is catalytic carbochlorocarbonylation, a process that involves the cleavage of the C-COCl bond. Applying this reaction to 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride could lead to the development of novel synthetic routes for constructing intricate carbocyclic and heterocyclic frameworks.

A summary of potential catalytic transformations for 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride is presented in the table below.

| Catalytic Reaction | Potential Application | Catalyst Examples |

| Palladium-Catalyzed Cross-Coupling | Synthesis of specialized ketones | Palladium complexes with phosphine (B1218219) ligands |

| Nickel-Catalyzed Reductive Cross-Coupling | Synthesis of diarylmethane derivatives | Nickel complexes with N-heterocyclic carbene ligands |

| Iron-Mediated Amide Synthesis | Sustainable production of amides | Iron-based catalysts |

| Catalytic Carbochlorocarbonylation | Construction of complex cyclic molecules | Palladium catalysts |

Integration into Flow Chemistry and Automated Synthesis Methodologies

The integration of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride into flow chemistry and automated synthesis platforms represents a significant leap towards more efficient, safer, and scalable chemical production. The inherent advantages of continuous-flow processes, such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle reactive intermediates safely, are particularly pertinent to reactions involving acyl chlorides.

Flow microreactors, for instance, can facilitate reactions with 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride by enabling rapid mixing and precise temperature control, which is crucial for managing the exothermicity of many of its reactions. This can lead to improved yields, higher selectivity, and reduced byproduct formation. The chemoselective synthesis of molecules with multiple reactive sites, a common challenge in batch processing, can be effectively addressed using flow chemistry. For a molecule like 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride, which possesses multiple functional groups, flow chemistry offers a pathway to selectively react the benzoyl chloride moiety while preserving other parts of the molecule.

Automated synthesis platforms, which often incorporate flow reactors, can further streamline the use of this compound in library synthesis for drug discovery and materials science. These platforms allow for the rapid and systematic variation of reaction partners and conditions, accelerating the discovery of new compounds with desired properties. For example, automated systems can be programmed to perform a series of amidation or esterification reactions with 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride and a diverse set of amines or alcohols, generating a library of novel compounds with minimal manual intervention. Patents have already highlighted the potential for developing continuous processes for the preparation of substituted benzoyl chlorides, underscoring the industrial relevance of this approach.

Applications in Supramolecular Chemistry and Self-Assembly Processes

The unique combination of functional groups in 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride—a reactive acyl chloride, a bromine atom capable of halogen bonding, and ether groups that can act as hydrogen bond acceptors—positions it as a valuable, albeit reactive, building block in the field of supramolecular chemistry and self-assembly. While the high reactivity of the benzoyl chloride group may preclude its direct use in stable, self-assembled structures, it serves as an excellent precursor for synthesizing molecules designed for such purposes.

By reacting 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride with appropriate nucleophiles, chemists can introduce functionalities that drive non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. For example, conversion of the benzoyl chloride to an amide or an ester can introduce hydrogen bond donors and acceptors, which are fundamental to the formation of well-ordered supramolecular architectures like gels, liquid crystals, and molecular capsules.

The bromo substituent is of particular interest for its ability to participate in halogen bonding, a directional and specific non-covalent interaction that is increasingly being exploited in crystal engineering and the design of functional materials. The strategic placement of the bromine atom on the aromatic ring of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride allows for its incorporation into larger molecules where it can direct the self-assembly process.

Furthermore, studies on the behavior of substituted benzoyl chlorides within micellar systems suggest that molecules derived from this compound could exhibit interesting aggregation behavior in solution, potentially forming micelles, vesicles, or other self-assembled nanostructures. This opens up possibilities for applications in areas such as drug delivery and nanotechnology.

Potential for Green Chemistry Applications in its Synthesis and Utilization

The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis and utilization of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride are no exception. There is significant potential to develop more environmentally benign methods for both its production and its subsequent reactions.

In the synthesis of substituted benzoyl chlorides, traditional methods often employ hazardous reagents like thionyl chloride or oxalyl chloride, which generate significant amounts of acidic waste. Green chemistry approaches focus on the use of catalytic methods and safer reagents. For instance, the development of solid acid catalysts, such as zeolites, for Friedel-Crafts acylation reactions using benzoyl chloride derivatives offers a recyclable and less corrosive alternative to traditional Lewis acid catalysts like aluminum chloride. frontiersin.org A patent has described a solvent-free preparation of benzoyl chloride compounds that boasts high yields and good atom economy, significantly reducing waste. nus.edu.sg

In the utilization of 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride, the choice of solvent is a key consideration. The development of reactions that can be performed in greener solvents, such as water, ionic liquids, or bio-derived solvents, or even under solvent-free conditions, would greatly reduce the environmental impact of processes involving this compound.

Moreover, improving the atom economy of reactions is a central tenet of green chemistry. Catalytic reactions, as discussed in section 7.1, are inherently more atom-economical than stoichiometric reactions. By designing catalytic cycles where the catalyst is regenerated and reused, the amount of waste generated per unit of product can be drastically reduced. The principles of green chemistry applied to the synthesis of the pharmaceutical sildenafil, which involves a substituted benzoyl chloride, have demonstrated the feasibility of using safer solvents and avoiding hazardous reagents in complex industrial processes. uniroma1.it These examples provide a clear roadmap for the future development of sustainable processes involving 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride.

Q & A

Q. What are the critical safety protocols for handling 2-bromo-5-ethoxy-4-methoxybenzoyl chloride in laboratory settings?

- Methodological Answer: Due to its corrosive and moisture-sensitive nature, use impervious gloves (nitrile or neoprene), tightly sealed goggles, and protective clothing. Store under inert gas (e.g., argon) in moisture-proof containers to prevent hydrolysis. Conduct reactions in a fume hood to avoid inhalation of vapors. Emergency procedures include rinsing exposed skin/eyes with water for 15+ minutes and seeking immediate medical attention .

Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation?

- Methodological Answer: Use controlled stoichiometry and low temperatures (−10°C to 0°C) during acylation reactions. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect intermediates. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in dry dichloromethane/hexane mixtures .

Q. What storage conditions ensure long-term stability of 2-bromo-5-ethoxy-4-methoxybenzoyl chloride?

- Methodological Answer: Store in amber glass containers under anhydrous conditions (e.g., molecular sieves) at −20°C. Regularly test purity via ¹H NMR (monitor for hydrolysis peaks at δ 10–12 ppm) or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do the ethoxy and methoxy substituents influence the reactivity of the benzoyl chloride group in nucleophilic acyl substitution?

- Methodological Answer: The electron-donating methoxy and ethoxy groups reduce electrophilicity at the carbonyl carbon, slowing reaction kinetics with weak nucleophiles (e.g., amines). Kinetic studies (UV-Vis monitoring at 250–300 nm) show a 20–30% rate decrease compared to unsubstituted benzoyl chlorides. Use activating agents like DMAP or Hünig’s base to enhance reactivity .

Q. What analytical techniques are most effective for resolving structural ambiguities in derivatives of this compound?

- Methodological Answer:

- Single-crystal X-ray diffraction for absolute configuration determination (e.g., resolving regioisomers).

- High-resolution mass spectrometry (HRMS) with ESI+ ionization to confirm molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).

- 2D NMR (COSY, HSQC) to assign coupling between the bromo-substituted aromatic protons and adjacent substituents .

Q. How can researchers address contradictory data regarding the compound’s stability in polar aprotic solvents?

- Methodological Answer: Contradictions may arise from trace moisture or solvent impurities. Conduct accelerated stability studies in DMF, DMSO, or THF under controlled humidity (Karl Fischer titration to verify H₂O < 50 ppm). Compare decomposition rates via LC-MS and adjust solvent drying protocols (e.g., activated alumina for DMF) .

Q. What strategies mitigate competing side reactions during amide coupling with sterically hindered amines?

- Methodological Answer:

- Use Schlenk techniques to exclude moisture.

- Employ slow amine addition (syringe pump) to reduce local excess.

- Screen coupling agents (e.g., HATU vs. EDCI) to optimize yields. Reaction monitoring via ¹⁹F NMR (if fluorinated amines are used) can identify intermediate trapping .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s compatibility with Grignard reagents?

- Methodological Answer: Discrepancies may stem from competing halogen-metal exchange (Br vs. Cl reactivity). Design control experiments using deuterated solvents (e.g., THF-d₈) to track reaction pathways via ¹H/¹³C NMR. For example, prioritize low temperatures (−78°C) and slow reagent addition to favor acylation over aryl-metal formation .

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| Column Chromatography | Purification of crude product | Silica gel (230–400 mesh), 7:3 hexane:EtOAc |

| Differential Scanning Calorimetry (DSC) | Stability analysis | Heating rate: 10°C/min, N₂ atmosphere |

| X-ray Crystallography | Structural confirmation | Cu-Kα radiation, 100 K |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.